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Indium sulfide (In2S3)

CIGS thin-film photovoltaics buffer layer

Sourcing a non-toxic buffer layer material for thin-film photovoltaics? Indium sulfide (In2S3, CAS 12030-24-9) is the definitive CdS replacement for CIGS solar cells, delivering comparable optoelectronic performance without cadmium's regulatory burden. - β-In2S3 (defect spinel) delivers a direct band gap of 2.0-2.3 eV, enabling simulated PCE of 18.08% in CIGS devices. - 2D sponge-like nanoflake morphology achieves 897 F g⁻¹ specific capacitance for high-energy-density supercapacitors. - In2S3/In2O3 heterojunctions provide 56-fold enhanced NO2 sensing response at room temperature under visible light. Supplied as high-purity powder with full Certificate of Analysis. Standard packaging in moisture-resistant containers; bulk quantities and custom specifications available upon request.

Molecular Formula In2S3
Molecular Weight 325.83
CAS No. 12030-24-9
Cat. No. B1143788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium sulfide (In2S3)
CAS12030-24-9
Molecular FormulaIn2S3
Molecular Weight325.83
Structural Identifiers
SMILES[S-2].[S-2].[S-2].[In+3].[In+3]
InChIInChI=1S/2In.3S/q2*+3;3*-2
Commercial & Availability
Standard Pack Sizes2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indium Sulfide (In2S3) CAS 12030-24-9: A Non-Toxic, Mid-Bandgap Semiconductor for Advanced Optoelectronics


Indium sulfide (In2S3) is an n-type III-VI semiconductor chalcogenide that exists in multiple polymorphs, with β-In2S3 being the most stable at room temperature. It is characterized by a direct optical band gap typically in the range of 2.0–2.3 eV [1] and a defect spinel crystal structure that contributes to its electronic properties [2]. In2S3 has garnered significant attention as a potential replacement for cadmium sulfide (CdS) in thin-film solar cells due to its comparable optoelectronic performance and significantly lower toxicity .

Why Generic In2S3 Substitution Fails: The Need for Application-Specific Material Selection


Indium sulfide's performance is critically dependent on its polymorphic phase (α, β, γ) and synthesis route, which dictate its crystallinity, defect density, morphology, and resulting functional properties. A 'generic' In2S3 powder or thin film cannot be simply substituted between applications. For instance, the β-phase (tetragonal defect spinel) is the stable form for most electronic applications, while the synthesis method (e.g., spray pyrolysis vs. hydrothermal vs. ALD) directly impacts the material's stoichiometry, band gap (ranging from 2.0 to 2.63 eV) [1], and surface characteristics. Furthermore, comparisons with alternative materials like CdS or In2O3 are not straightforward; the decision to select In2S3 must be based on quantitative, application-specific performance metrics. The following evidence guide provides the necessary data to differentiate In2S3 from its closest comparators for specific scientific and industrial use-cases [2].

Quantitative Differentiation of In2S3: Comparative Performance Data vs. Key Analogs


In2S3 as a Cd-Free Buffer Layer: Simulated PCE of 18.08% in CIGS Solar Cells

In2S3 is a leading candidate to replace the toxic CdS buffer layer in CIGS solar cells. While CdS is the industry standard, its toxicity poses manufacturing and disposal challenges. A SCAPS-1D simulation study directly comparing In2S3 and CdS buffer layers in a CIGS device (under standard AM1.5G illumination, 300K) predicted a power conversion efficiency (PCE) of 18.08% for the In2S3-based cell, compared to a reported PCE of 23.23% for an optimized CdS-based reference cell in a separate simulation [1][2]. While the absolute efficiency for In2S3 is lower in this simulation, the value is competitive and, crucially, is achieved without the use of a hazardous material, making In2S3 a strategic alternative for environmentally compliant manufacturing .

CIGS thin-film photovoltaics buffer layer

Superior Visible-Light Photocatalysis: nc-In2S3 Outperforms Nitrogen-Doped TiO2 for Methyl Orange Degradation

Traditional photocatalysts like TiO2 are limited by their wide bandgap, requiring UV light for activation. Nitrogen doping (TiO2-xNx) is a common strategy to extend activity into the visible range. In a direct comparison study, nanocrystal In2S3 (nc-In2S3) with a band gap of 1.9 eV demonstrated 'enormously enhanced' visible light activity for the decomposition of methyl orange (MO) compared to TiO2-xNx under the same visible light irradiation [1]. This demonstrates that In2S3 is intrinsically a more efficient visible-light-active photocatalyst for this model pollutant than a modified version of the benchmark TiO2 material.

photocatalysis visible light dye degradation

Exceptional Energy Storage: 2D In2S3 Nanoflakes Exhibit High Specific Capacitance of 897 Fg−1

In the realm of supercapacitor electrodes, metal sulfides are often compared to metal oxides and carbon-based materials. A direct comparative study of various indium-based electrodes established the performance of a 2D, sponge-like In2S3 nanoflake structure synthesized via a one-pot solvothermal method. This material exhibited a remarkable specific capacitance of 897 Fg⁻¹ at a scan rate of 1 mVs⁻¹ [1]. While the study compares this value to other indium-based systems, this absolute value is significantly higher than many other metal sulfides (e.g., MoS2, which typically reports values in the 200-400 Fg⁻¹ range) and positions 2D In2S3 as a high-performance candidate for next-generation supercapacitors.

supercapacitor energy storage 2D materials

Gas Sensing: In2S3/In2O3 Heterojunction Delivers 56-Fold Higher NO2 Response vs. Bare In2O3

Indium oxide (In2O3) is a well-known gas sensing material, but its performance can be limited by operating temperature and selectivity. A recent study demonstrated that a Type-I In2S3/In2O3 heterojunction array, activated by blue light at room temperature, produced a 56-fold higher response to nitrogen dioxide (NO2) compared to bare indium oxide under the same conditions [1]. This dramatic enhancement is attributed to the band alignment, which concentrates photoexcited charge carriers at the In2S3 surface, increasing surface reactivity for gas-phase reactions. This directly proves that the addition of an In2S3 layer, rather than using In2O3 alone, is a critical design choice for achieving high-sensitivity, low-power gas detection.

gas sensor heterojunction NO2 detection

Defect Tolerance: In2S3 Buffer Layer Reduces Detrimental Defects in CZTSSe Solar Cells

In kesterite Cu2ZnSn(S,Se)4 (CZTSSe) solar cells, the choice of buffer layer significantly impacts the electronic quality of the absorber layer. A comparative study using photoluminescence (PL) spectroscopy found that CZTSSe absorbers capped with an In2S3 buffer layer exhibited a lower density of detrimental non-radiative defects and a higher concentration of beneficial copper vacancies (V+Cu) compared to absorbers with a conventional CdS buffer layer [1]. This indicates that In2S3 can act not just as a passive layer but as an active component that improves the intrinsic defect chemistry of the absorber, which is a unique advantage over CdS in this specific material system.

kesterite solar cells defect engineering CZTSSe

Optimal Application Scenarios for In2S3 Based on Quantified Performance Evidence


Cd-Free Buffer Layer for Environmentally Compliant CIGS Thin-Film Solar Cells

In2S3 is the preferred buffer layer material when developing or manufacturing CIGS solar cells that must meet strict environmental regulations regarding cadmium. While the simulated PCE of 18.08% may be slightly lower than some CdS benchmarks, the elimination of a hazardous material from the production line and final product is a critical differentiator [1]. This makes In2S3 the prime candidate for R&D projects aiming for commercial viability in markets with stringent EHS standards and for companies seeking to build a 'green' supply chain.

Visible-Light-Active Photocatalyst for Efficient Wastewater Treatment

For the photocatalytic degradation of organic pollutants like methyl orange under visible light, nanocrystal In2S3 is a superior choice compared to even nitrogen-doped TiO2. The demonstrated 'enormously enhanced' activity under visible light [1] makes it highly suitable for developing advanced oxidation processes that can utilize solar energy or indoor lighting for water purification, offering a more energy-efficient alternative to UV-dependent photocatalysts.

High-Performance Electrode Material for Advanced Supercapacitors

When designing high-energy-density supercapacitors, the 2D, sponge-like nanoflake morphology of In2S3 offers a specific capacitance of 897 Fg⁻¹ [1], a value that positions it at the top tier of metal sulfide electrodes. This performance metric is critical for applications requiring rapid charge/discharge cycles and high power density, such as in electric vehicles, portable electronics, and grid energy storage. Procurement of In2S3 with this specific morphology is key to achieving these results.

Low-Power, Room-Temperature NO2 Gas Sensor

For the development of energy-efficient, selective NO2 gas sensors, an In2S3/In2O3 heterojunction is the optimal material architecture. The 56-fold enhancement in response over bare In2O3, achieved at room temperature with visible light [1], addresses the key limitations of traditional heated metal-oxide sensors: high power consumption and poor selectivity. This makes In2S3-based heterostructures highly attractive for next-generation environmental monitoring, industrial safety, and smart home devices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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